Streamlined Synthesis via Pre-Functionalization
The target compound, 3-amino-2,4-dichloro-5-fluorobenzoic acid, is a direct synthetic entry point to quinolone carboxylic acids. Using this pre-aminated intermediate eliminates the need to perform a nitration followed by a reduction on the less-functionalized analog, 2,4-dichloro-5-fluorobenzoic acid. This sequence is not only time-consuming but also introduces safety and environmental concerns associated with handling strong nitrating mixtures [1]. By procuring the 3-amino derivative, a synthetic chemist bypasses these steps entirely, reducing the overall synthetic route length by at least two synthetic operations and improving overall process mass intensity [2].
| Evidence Dimension | Synthetic Steps to Advanced Quinolone Intermediate |
|---|---|
| Target Compound Data | Direct use in cyclization reactions; functions as a pre-formed ortho-amino benzoic acid synthon |
| Comparator Or Baseline | 2,4-dichloro-5-fluorobenzoic acid (CAS 86522-89-6) |
| Quantified Difference | Reduction of at least two synthetic steps (nitration and reduction) required to achieve equivalent amino functionality |
| Conditions | Synthesis of 3-amino-2,4-dihalogeno-5-fluoro-benzoic acids for quinolone preparation |
Why This Matters
For procurement, this directly translates to lower labor costs, reduced solvent and reagent usage, and a shorter timeline to key project milestones compared to starting from the non-aminated analog.
- [1] Bayer AG. Japanese Patent JPH0625125A. Benzoic acid derivatives. Publication date: February 1, 1994. View Source
- [2] Bayer AG. Japanese Patent JPH0625125A. Benzoic acid derivatives. Publication date: February 1, 1994. View Source
